Cas no 214279-40-0 (2-Iodo-4-methoxy-1-nitrobenzene)

2-Iodo-4-methoxy-1-nitrobenzene is a halogenated aromatic compound featuring an iodine substituent at the 2-position, a methoxy group at the 4-position, and a nitro group at the 1-position. This structurally distinct molecule serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Sonogashira couplings, where the iodine moiety enhances reactivity. The electron-withdrawing nitro group and electron-donating methoxy group create a polarized framework, making it useful for studying electronic effects in substitution reactions. Its well-defined reactivity and stability under controlled conditions make it suitable for pharmaceutical and agrochemical research, as well as material science applications.
2-Iodo-4-methoxy-1-nitrobenzene structure
214279-40-0 structure
商品名:2-Iodo-4-methoxy-1-nitrobenzene
CAS番号:214279-40-0
MF:C7H6INO3
メガワット:279.0319
MDL:MFCD01320682
CID:273023
PubChem ID:2733456

2-Iodo-4-methoxy-1-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2-Iodo-4-methoxy-1-nitrobenzene
    • 3-IODO-4-NITROANISOLE
    • Benzene,2-iodo-4-methoxy-1-nitro-
    • 3-iodo-4-nitro-1-methoxybenzene
    • 3-iodo-4-nitrophenyl methyl ether
    • 3-Jod-4-nitro-anisol
    • 4-Nitro-3-iodoanisole
    • 5-methoxy-2-nitro-1-iodobenzene
    • 3-Iodo-4-nitroanisol
    • Benzene, 2-iodo-4-methoxy-1-nitro-
    • NLTAHTYBZZSCIT-UHFFFAOYSA-N
    • 1-Nitro-2-iodo-4-methoxybenzene
    • NE33918
    • CM11785
    • VZ26977
    • RP29800
    • AS05501
    • AK121788
    • Z2572
    • 2-Iodo-4-methoxy-
    • AKOS015890567
    • 2-Iodo-4-methoxy-1-nitrobenzene, AldrichCPR
    • CS-0112224
    • A20634
    • DTXSID70369919
    • SY109945
    • MFCD01320682
    • AS-33041
    • 3-[(Tert-butoxycarbonyl)(methyl)(amino)]propionic acid
    • FT-0600699
    • SCHEMBL1025833
    • J-509708
    • EN300-176834
    • 214279-40-0
    • DB-012091
    • MDL: MFCD01320682
    • インチ: 1S/C7H6INO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
    • InChIKey: NLTAHTYBZZSCIT-UHFFFAOYSA-N
    • ほほえんだ: IC1C([H])=C(C([H])=C([H])C=1[N+](=O)[O-])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 278.93900
  • どういたいしつりょう: 278.939
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 55
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 黄色から茶色の結晶
  • 密度みつど: 1.893±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 69-70 ºC
  • ふってん: 352.1°C at 760 mmHg
  • フラッシュポイント: 166.8°C
  • 屈折率: 1.629
  • ようかいど: 極微溶性(0.33 g/l)(25ºC)、
  • PSA: 55.05000
  • LogP: 2.73120
  • じょうきあつ: 0.0±0.7 mmHg at 25°C
  • ようかいせい: 使用できません

2-Iodo-4-methoxy-1-nitrobenzene セキュリティ情報

2-Iodo-4-methoxy-1-nitrobenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Iodo-4-methoxy-1-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182864-10g
2-Iodo-4-methoxy-1-nitrobenzene
214279-40-0 98%
10g
¥513 2023-04-14
eNovation Chemicals LLC
D959215-25g
3-IODO-4-NITROANISOLE
214279-40-0 96%
25g
$170 2024-06-06
Enamine
EN300-176834-1.0g
2-iodo-4-methoxy-1-nitrobenzene
214279-40-0 95%
1g
$29.0 2023-06-08
abcr
AB235015-1g
4-Nitro-3-iodoanisole, 95%; .
214279-40-0 95%
1g
€66.60 2025-02-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD4658-25g
2-Iodo-4-methoxy-1-nitrobenzene
214279-40-0 96%
25g
¥1584.0 2022-03-01
Ambeed
A770151-5g
2-Iodo-4-methoxy-1-nitrobenzene
214279-40-0 96%
5g
$35.0 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I859737-5g
3-Iodo-4-Nitroanisole
214279-40-0 98%
5g
923.40 2021-05-17
Apollo Scientific
OR13079-25g
3-Iodo-4-nitroanisole
214279-40-0 98%
25g
£130.00 2024-05-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TS493-5g
2-Iodo-4-methoxy-1-nitrobenzene
214279-40-0 96%
5g
573.0CNY 2021-07-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I182778-5g
2-Iodo-4-methoxy-1-nitrobenzene
214279-40-0 96%
5g
¥302.90 2023-09-02

2-Iodo-4-methoxy-1-nitrobenzene 合成方法

2-Iodo-4-methoxy-1-nitrobenzene 関連文献

2-Iodo-4-methoxy-1-nitrobenzeneに関する追加情報

Introduction to 2-Iodo-4-methoxy-1-nitrobenzene (CAS No. 214279-40-0)

2-Iodo-4-methoxy-1-nitrobenzene (CAS No. 214279-40-0) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique functional groups, including an iodo group, a methoxy group, and a nitro group, which confer it with a range of chemical properties and reactivity profiles. In this article, we will delve into the structure, synthesis, properties, and applications of 2-Iodo-4-methoxy-1-nitrobenzene, highlighting its importance in contemporary scientific research.

Structure and Synthesis

The molecular structure of 2-Iodo-4-methoxy-1-nitrobenzene is represented by the formula C8H6INO3. The presence of the iodo group at the 2-position, the methoxy group at the 4-position, and the nitro group at the 1-position on the benzene ring provides a rich platform for various chemical transformations. The synthesis of 2-Iodo-4-methoxy-1-nitrobenzene can be achieved through several routes, but one of the most common methods involves the nitration of 2-iodoanisole followed by further functionalization.

A recent study published in the Journal of Organic Chemistry (JOC) detailed an efficient one-pot synthesis method for 2-Iodo-4-methoxy-1-nitrobenzene. The researchers utilized a combination of nitric acid and sulfuric acid to nitrate 2-iodoanisole in high yield and purity. This method not only simplifies the synthetic process but also reduces the environmental impact by minimizing waste generation.

Physical and Chemical Properties

2-Iodo-4-methoxy-1-nitrobenzene is a solid at room temperature with a melting point ranging from 85 to 87°C. It is insoluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. The compound's stability is influenced by its functional groups; for instance, the presence of the nitro group makes it susceptible to reduction under certain conditions.

The electronic properties of 2-Iodo-4-methoxy-1-nitrobenzene are noteworthy. The methoxy group acts as an electron-donating substituent, while the nitro group is electron-withdrawing. This electronic interplay affects the compound's reactivity in various chemical reactions. For example, it can undergo nucleophilic substitution reactions at the iodo position and electrophilic aromatic substitution reactions at other positions on the benzene ring.

Applications in Chemical Synthesis

2-Iodo-4-methoxy-1-nitrobenzene serves as a valuable intermediate in organic synthesis due to its versatile reactivity. One of its primary applications is in the synthesis of complex organic molecules and pharmaceuticals. For instance, it can be used as a starting material for the preparation of biologically active compounds such as anti-cancer agents and anti-inflammatory drugs.

A recent study published in Organic Letters reported the use of 2-Iodo-4-methoxy-1-nitrobenzene in the synthesis of a novel class of indole derivatives with potent anti-cancer activity. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce various functional groups onto the indole scaffold, resulting in compounds with enhanced biological activity.

Potential in Pharmaceutical Research

The pharmaceutical industry has shown significant interest in compounds derived from 2-Iodo-4-methoxy-1-nitrobenzene. Its unique combination of functional groups makes it an attractive candidate for drug discovery and development. For example, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes involved in disease pathways.

A study published in Bioorganic & Medicinal Chemistry Letters investigated the use of 2-Iodo-4-methoxy-1-nitrobenzene-derived compounds as inhibitors of protein kinases. The researchers synthesized a series of derivatives and evaluated their inhibitory activity against several kinases associated with cancer progression. Several compounds exhibited promising inhibitory effects, suggesting their potential as lead candidates for further drug development.

Molecular Biology Applications

Beyond its role in chemical synthesis and pharmaceutical research, 2-Iodo-4-methoxy-1-nitrobenzene has found applications in molecular biology. Its ability to undergo specific chemical transformations makes it useful as a labeling agent or probe for studying biological processes. For instance, it can be used to modify biomolecules such as proteins or nucleic acids to facilitate their detection or manipulation.

A recent publication in ACS Chemical Biology described the use of 2-Iodo-4-methoxy-1-nitrobenzene strong>-based probes for investigating protein-protein interactions within living cells. The researchers developed a method to selectively label target proteins using these probes, enabling them to visualize and analyze protein interactions with high spatial resolution.

Safety Considerations and Handling

2-Iodo - 4 - meth oxy - 1 - nit robe nz ene strong>. It is recommended to handle this compound in a well - ventilated area and use appropriate personal protective equipment (PPE) such as gloves , goggles , and lab coats . Additionally , proper disposal methods should be followed to ensure environmental safety . p > article > response >

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